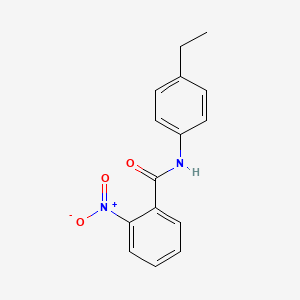![molecular formula C11H10Cl4N2O2 B5721725 N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5721725.png)
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide, also known as CP4, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CP4 is a derivative of the herbicide glyphosate, which is widely used in agriculture.
Mécanisme D'action
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide is a potent inhibitor of EPSPS, just like glyphosate. It binds to the active site of the enzyme and prevents the formation of the key intermediate in the biosynthesis of aromatic amino acids. This leads to the death of plants and bacteria that rely on this pathway for survival.
Biochemical and Physiological Effects
This compound has been shown to have similar biochemical and physiological effects to glyphosate. It is a potent herbicide that can kill a wide range of plants and bacteria. However, this compound is more resistant to degradation than glyphosate, which means that it may persist in the environment for longer periods of time.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide in lab experiments is that it is a more stable compound than glyphosate. This means that it can be stored for longer periods of time without degrading. Additionally, this compound is more resistant to hydrolysis than glyphosate, which makes it easier to work with in aqueous solutions. However, one limitation of using this compound is that it is more expensive to synthesize than glyphosate, which may limit its use in some experiments.
Orientations Futures
There are many potential future directions for research on N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide. One area of interest is the development of new herbicides based on this compound. Since this compound is more stable than glyphosate, it may be possible to create more effective and longer-lasting herbicides using this compound. Another area of interest is the study of the mechanisms of glyphosate resistance in plants. This compound can be used to investigate the molecular basis of resistance, which may lead to the development of new strategies for controlling resistant weeds. Finally, this compound can be used to study the structure and function of EPSPS, which may lead to the development of new drugs that target this enzyme in pathogenic bacteria.
Méthodes De Synthèse
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide is synthesized by reacting glyphosate with trichloroacetic anhydride and 4-chloroaniline. This reaction leads to the formation of this compound, which is then purified using column chromatography. The yield of this reaction is typically around 60%.
Applications De Recherche Scientifique
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide has various potential applications in scientific research. One of its main uses is as a tool to study the function of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is involved in the biosynthesis of aromatic amino acids in plants and bacteria, and is the target of glyphosate herbicides. This compound can be used to study the structure and function of EPSPS, as well as to investigate the mechanisms of glyphosate resistance in plants.
Propriétés
IUPAC Name |
N-[4-chloro-3-[(2,2,2-trichloroacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl4N2O2/c1-2-9(18)16-6-3-4-7(12)8(5-6)17-10(19)11(13,14)15/h3-5H,2H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVOJDCBFVPRKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5721643.png)
![4-bromo-2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5721649.png)
![1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B5721668.png)
![4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5721673.png)

![4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)

![4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5721704.png)
![3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5721709.png)
![N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5721713.png)
![2-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]phenol](/img/structure/B5721722.png)

